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Application Notes: IL-17A Inhibitor In Vitro Cell-Based Assay

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Compound of Interest		
Compound Name:	IL-17A inhibitor 2	
Cat. No.:	B13911797	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells.[1] It plays a crucial role in host defense against extracellular pathogens but is also implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and ankylosing spondylitis.[2][3] IL-17A exerts its effects by binding to a heterodimeric receptor complex, consisting of IL-17RA and IL-17RC, on target cells like fibroblasts and epithelial cells.[4][5] This binding triggers downstream signaling cascades, leading to the production of other pro-inflammatory mediators such as IL-6, IL-8, and chemokines, which recruit neutrophils and other immune cells to the site of inflammation.[4][6] Consequently, inhibiting the IL-17A signaling pathway is a validated therapeutic strategy, and developing novel inhibitors requires robust and reliable in vitro screening assays.

This document provides a detailed protocol for a cell-based reporter assay designed to screen for and characterize inhibitors of human IL-17A signaling. The assay utilizes a human embryonic kidney (HEK293) cell line engineered to stably express the human IL-17 receptor complex (IL-17RA/RC) and a reporter gene, such as Secreted Embryonic Alkaline Phosphatase (SEAP) or luciferase, under the control of an NF-kB/AP-1 inducible promoter.[2] Inhibition of the IL-17A pathway is quantified by a decrease in the reporter gene signal.

Assay Principle





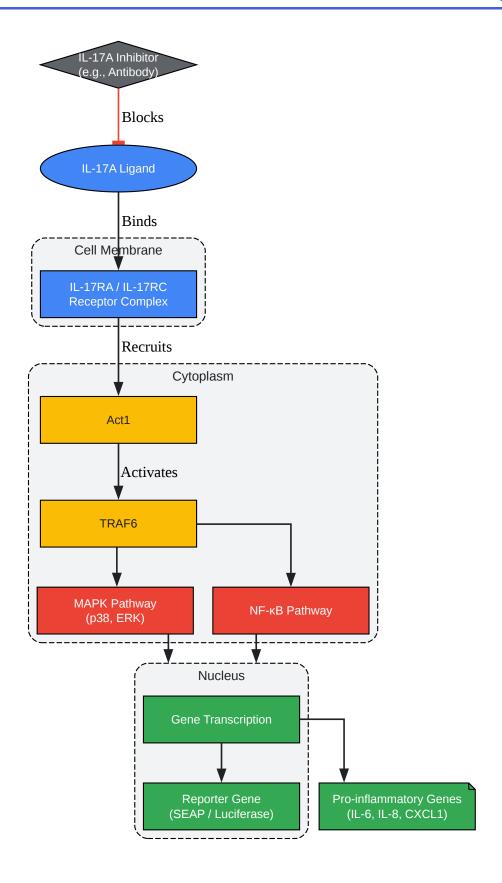


The IL-17A inhibitor screening assay is based on a reporter cell line that quantitatively measures the activation of the IL-17A signaling pathway.[5] In this system, HEK293 cells are genetically modified to express the necessary components of the IL-17A receptor complex (IL-17RA and IL-17RC) and an adaptor molecule like Act1.[2][5] The binding of IL-17A to its receptor initiates a signaling cascade that activates transcription factors, primarily NF-kB and AP-1.[2][4] These transcription factors then drive the expression of a reporter gene (e.g., SEAP or luciferase). Test compounds that inhibit this pathway—by blocking the receptor-ligand interaction, for instance—will lead to a measurable reduction in reporter activity.

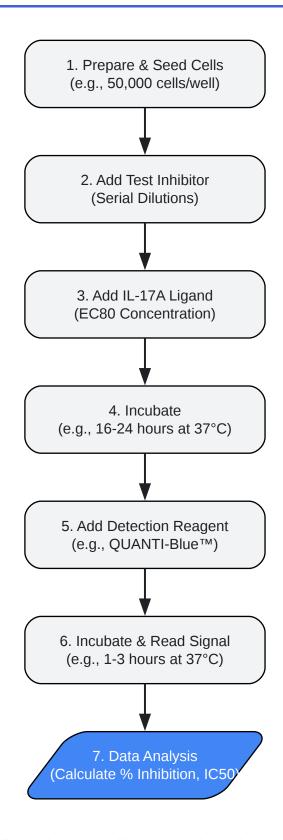
IL-17A Signaling Pathway

The binding of IL-17A to its IL-17RA/RC receptor complex recruits the adaptor protein Act1. This leads to the activation of TRAF6, which in turn initiates downstream signaling cascades involving NF-kB and MAP kinases (p38, ERK).[4][5][7] These pathways converge to induce the transcription of various pro-inflammatory genes.









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